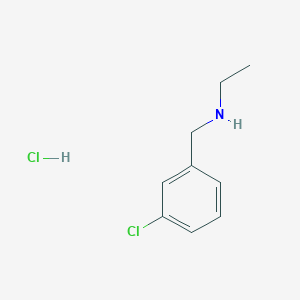

N-(3-Chlorobenzyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Chlorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Corresponding oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)ethanamine hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: In studies involving neurotransmitter analogs and receptor binding assays.

Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chlorobenzyl)ethanamine hydrochloride

- N-(2-Chlorobenzyl)ethanamine hydrochloride

- N-(3-Bromobenzyl)ethanamine hydrochloride

Uniqueness

N-(3-Chlorobenzyl)ethanamine hydrochloride is unique due to the position of the chlorine atom on the benzyl ring, which influences its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Biological Activity

N-(3-Chlorobenzyl)ethanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃Cl₂N

- Molecular Weight : 206.11 g/mol

- Classification : Amine

- Storage Conditions : Typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

The compound features a chlorobenzyl group attached to an ethanamine backbone, which is crucial for its biological activity. The presence of the chlorine atom may influence its interaction with biological targets, enhancing its pharmacological properties.

This compound exhibits a variety of biological activities, primarily through interactions with specific receptors and enzymes. Its mechanism of action may involve:

- Adrenergic Receptor Activation : Similar compounds have shown the ability to activate adrenergic receptors, leading to various physiological responses. For instance, phenylephrine, an adrenergic agonist, has been studied for its effects on cell proliferation and signaling pathways in cholangiocytes .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, potentially making it a candidate for further pharmacological development.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Studies indicate potential efficacy against various pathogens. |

| Anticancer | Research shows promise in inhibiting cancer cell proliferation. |

| Neurological Effects | Investigated for its role in treating neurological disorders as a pharmaceutical intermediate. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- In vitro assays demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). These studies suggest that modifications in the chemical structure can significantly impact biological activity .

- Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation, highlighting the importance of structural features in determining efficacy .

Antimicrobial Properties

The compound's antimicrobial activity has been explored in various contexts:

Case Studies

- Study on Anticancer Activity :

- Mechanistic Insights :

Conclusion and Future Directions

This compound represents a promising compound with diverse biological activities, particularly in the realms of oncology and infectious disease treatment. The ongoing research into its mechanisms of action and structure-activity relationships will be crucial for developing effective therapeutic agents. Future studies should focus on:

- Comprehensive in vivo evaluations to assess safety and efficacy.

- Structural modifications to enhance biological activity and reduce potential side effects.

- Exploration of novel applications in drug development targeting specific diseases.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVDOQPXQXDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-47-2 |

Source

|

| Record name | Benzenemethanamine, 3-chloro-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.